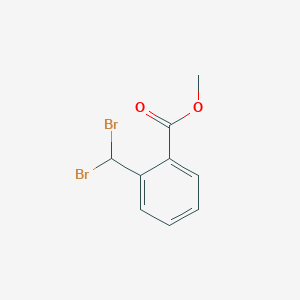
Methyl 2-(dibromomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(dibromomethyl)benzoate is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the methyl group are replaced by bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(dibromomethyl)benzoate can be synthesized through a two-step reaction process. The first step involves the bromination of methyl anthranilate using a brominating reagent such as N-bromo succinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is typically carried out at a temperature range of 5-8°C . The second step involves the diazo bromination of the intermediate product to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(dibromomethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form methyl 2-(bromomethyl)benzoate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoates, reduced benzoates, and oxidized carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 2-(dibromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which methyl 2-(dibromomethyl)benzoate exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(bromomethyl)benzoate: This compound has one less bromine atom and exhibits different reactivity and applications.
Methyl benzoate: Lacks the bromine atoms and has different chemical properties and uses.
Uniqueness
Methyl 2-(dibromomethyl)benzoate is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dibromomethyl group provides distinct chemical properties that are not observed in its mono-brominated or non-brominated counterparts.
Propiedades
Número CAS |
90537-01-2 |
|---|---|
Fórmula molecular |
C9H8Br2O2 |
Peso molecular |
307.97 g/mol |
Nombre IUPAC |
methyl 2-(dibromomethyl)benzoate |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5,8H,1H3 |
Clave InChI |
SQIXJMQFTRBFKU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


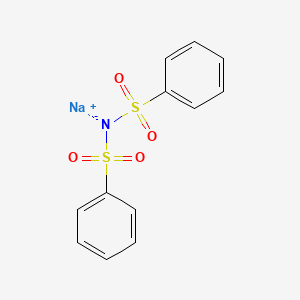
![1H-1,2,4-Triazole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14152680.png)

![2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14152684.png)
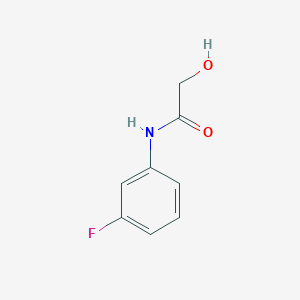
![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone](/img/structure/B14152713.png)
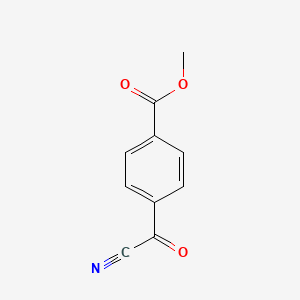
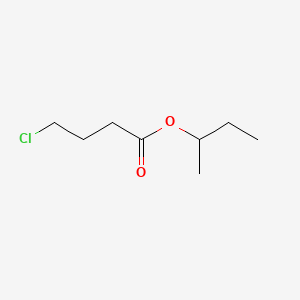
![5-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14152737.png)
![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)

![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14152751.png)
